molecular formula C12H13BrO B8128521 2-Bromo-4-ethynyl-1-isobutoxy-benzene

2-Bromo-4-ethynyl-1-isobutoxy-benzene

Cat. No.: B8128521
M. Wt: 253.13 g/mol
InChI Key: NGORFGGSLWRQRO-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynyl-1-isobutoxy-benzene is an organic compound that belongs to the class of bromobenzenes. It is characterized by the presence of a bromine atom, an ethynyl group, and an isobutoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethynyl-1-isobutoxy-benzene typically involves the following steps:

    Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a bromoarene in the presence of a palladium catalyst and a copper co-catalyst.

    Isobutoxylation: The isobutoxy group can be introduced through a nucleophilic substitution reaction, where an isobutyl alcohol reacts with the appropriate benzene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethynyl-1-isobutoxy-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form larger conjugated systems.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of a base.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Coupling: Formation of larger conjugated systems or polymers.

Scientific Research Applications

2-Bromo-4-ethynyl-1-isobutoxy-benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethynyl-1-isobutoxy-benzene involves its interaction with various molecular targets and pathways. The bromine atom and ethynyl group can participate in electrophilic and nucleophilic reactions, respectively, while the isobutoxy group can influence the compound’s solubility and reactivity. These interactions can lead to the formation of new chemical bonds and the modulation of biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-ethynylbenzene: Lacks the isobutoxy group, making it less soluble and potentially less reactive in certain contexts.

    2-Bromo-4-ethynylphenol: Contains a hydroxyl group instead of an isobutoxy group, which can significantly alter its reactivity and biological activity.

    4-Bromo-2-ethynyl-1-methoxybenzene: Contains a methoxy group instead of an isobutoxy group, affecting its chemical properties and applications.

Uniqueness

2-Bromo-4-ethynyl-1-isobutoxy-benzene is unique due to the presence of the isobutoxy group, which can enhance its solubility and influence its reactivity in various chemical reactions. This structural feature distinguishes it from other similar compounds and can lead to unique applications in research and industry.

Properties

IUPAC Name

2-bromo-4-ethynyl-1-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c1-4-10-5-6-12(11(13)7-10)14-8-9(2)3/h1,5-7,9H,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGORFGGSLWRQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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